molecular formula C3H8ClNO B1315235 Isoxazolidine hydrochloride CAS No. 39657-45-9

Isoxazolidine hydrochloride

Cat. No.: B1315235
CAS No.: 39657-45-9
M. Wt: 109.55 g/mol
InChI Key: HPIVVOQIZYNVJE-UHFFFAOYSA-N
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Description

Isoxazolidine hydrochloride is an organic compound belonging to the family of isoxazolidines, which are saturated heterocyclic rings containing nitrogen and oxygen atoms at adjacent positions. This compound is known for its diverse applications in organic synthesis, medicinal chemistry, and material science due to its unique structural properties.

Preparation Methods

Isoxazolidine hydrochloride can be synthesized through various methods, including non-catalyzed cycloaddition processes, intramolecular cycloaddition reactions, and catalyzed cycloaddition reactions. One common method involves the 1,3-dipolar cycloaddition of nitrones with olefins, which yields isoxazolidines with high regioselectivity and yield . Industrial production methods often utilize metal catalysts such as nickel (II) to enhance the efficiency and selectivity of the reactions .

Chemical Reactions Analysis

Isoxazolidine hydrochloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include nitrile oxides, nitrones, and olefins. For example, the 1,3-dipolar cycloaddition reaction of nitrones with olefins produces isoxazolidines, which can then undergo further transformations such as ring-opening, nucleophilic substitution, and reduction reactions . Major products formed from these reactions include various substituted isoxazolidines and their derivatives .

Mechanism of Action

The mechanism of action of isoxazolidine hydrochloride involves its interaction with molecular targets and pathways within biological systems. Isoxazolidine derivatives can act as inhibitors of specific enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific structure and functional groups of the isoxazolidine derivative being studied .

Properties

IUPAC Name

1,2-oxazolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO.ClH/c1-2-4-5-3-1;/h4H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPIVVOQIZYNVJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNOC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30486712
Record name ISOXAZOLIDINE HYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30486712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39657-45-9
Record name ISOXAZOLIDINE HYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30486712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoxazolidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Isoxazolidine hydrochloride
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Isoxazolidine hydrochloride
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Isoxazolidine hydrochloride
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Isoxazolidine hydrochloride

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